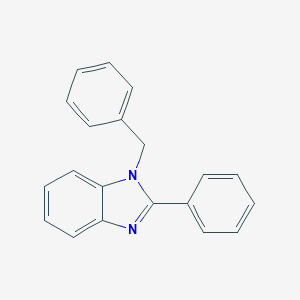

1-Benzyl-2-phenyl-1H-benzoimidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-2-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXRSKBJWQHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361117 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-88-8 | |

| Record name | 1-Benzyl-2-phenyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Benzyl-2-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-2-phenyl-1H-benzoimidazole, a significant heterocyclic compound with a wide range of applications in medicinal chemistry and materials science. This document details established synthetic protocols, extensive characterization data, and experimental methodologies to support researchers in their scientific endeavors.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of the fusion of benzene and imidazole. The benzimidazole moiety is a crucial pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The substituent at the 1 and 2 positions of the benzimidazole ring plays a vital role in its pharmacological profile. 1-Benzyl-2-phenyl-1H-benzoimidazole, with a benzyl group at the N1 position and a phenyl group at the C2 position, is a key derivative that has garnered significant interest. This guide will focus on its synthesis and detailed characterization.

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole

The most prevalent and efficient method for the synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole is the condensation reaction between o-phenylenediamine and benzaldehyde. Several variations of this method exist, employing different catalysts and reaction conditions to optimize yield and purity.

Synthesis via Condensation of o-Phenylenediamine and Benzaldehyde

A widely adopted synthetic route involves the reaction of o-phenylenediamine with two equivalents of benzaldehyde in the presence of a catalyst. The reaction proceeds through the initial formation of a Schiff base, followed by cyclization and subsequent N-benzylation.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

Reaction Setup: In a 50 mL round-bottom flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), and L-proline (1 mmol) in 10 mL of ethanol.[1]

-

Reaction Conditions: Stir the mixture at 373 K (100 °C) for 4 hours.[1]

-

Work-up and Purification: After the reaction is complete, the resulting mixture is recrystallized from ethanol to yield the pure 1-Benzyl-2-phenyl-1H-benzoimidazole as an orange crystalline solid.[1]

Alternative Catalysts and Conditions:

-

Phosphoric Acid: Phosphoric acid can be used as an eco-friendly homogeneous catalyst in methanol under thermal conditions, leading to excellent yields in short reaction times.

-

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce the reaction time and improve yields.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole.

Caption: General workflow for the synthesis and characterization of 1-Benzyl-2-phenyl-1H-benzoimidazole.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-Benzyl-2-phenyl-1H-benzoimidazole. The following sections detail the key analytical techniques and their expected results.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆N₂ | [1] |

| Molecular Weight | 284.35 g/mol | [1] |

| Appearance | Orange crystalline solid | [1] |

| Melting Point | 136-138 °C | This experiment is suitable for senior undergraduates, which effectively avoids some problems existing in the current organic chemistry comprehensive experiment oxidation and reduction experimental project, so that the comprehensive experimental ability of undergraduates majoring in chemical industry can be exercised. |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. The expected signals for 1-Benzyl-2-phenyl-1H-benzoimidazole are in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl and benzimidazole rings, and a characteristic singlet for the benzylic methylene protons (CH₂).

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum will show signals for the aromatic carbons of the three rings and a signal for the benzylic carbon.

Note: Detailed peak lists and spectra can be found in the supporting information of various publications and spectral databases. A Beilstein Journals supporting information file is known to contain the ¹H and ¹³C NMR spectra for 1-benzyl-2-phenyl-1H-benzimidazole.[2]

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for 1-Benzyl-2-phenyl-1H-benzoimidazole are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3080 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching (benzyl CH₂) |

| 1600-1620 | C=N stretching (imidazole ring) |

| 1450-1580 | C=C stretching (aromatic rings) |

| 1300-1400 | C-N stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For 1-Benzyl-2-phenyl-1H-benzoimidazole, the molecular ion peak (M⁺) is expected at m/z = 284. The fragmentation pattern of benzimidazole derivatives often involves the cleavage of the substituents on the imidazole ring. The principal fragmentation processes in the benzimidazole series are well-documented.

Elemental Analysis

Elemental analysis determines the elemental composition of the synthesized compound.

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 84.48 | 84.38 | [1] |

| Hydrogen (H) | 5.67 | 5.54 | [1] |

| Nitrogen (N) | 9.85 | 9.77 | [1] |

Crystallographic Data

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule in the solid state.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| a (Å) | 6.338 (3) | [1] |

| b (Å) | 8.085 (3) | [1] |

| c (Å) | 30.190 (12) | [1] |

| V (ų) | 1547.0 (10) | [1] |

| Z | 4 | [1] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 1-Benzyl-2-phenyl-1H-benzoimidazole. The presented experimental protocols offer reliable methods for its preparation, and the comprehensive characterization data serves as a valuable reference for identity and purity confirmation. The established synthetic routes are robust and can be adapted for the preparation of a variety of substituted benzimidazole derivatives, which are of significant interest to the pharmaceutical and materials science communities. Researchers and drug development professionals can utilize this guide to facilitate their work with this important class of compounds.

References

An In-depth Technical Guide to 1-Benzyl-2-phenyl-1H-benzoimidazole: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and biological activities of 1-Benzyl-2-phenyl-1H-benzoimidazole. The information is curated to support research and development efforts in medicinal chemistry and materials science.

Chemical Identity and Properties

1-Benzyl-2-phenyl-1H-benzoimidazole, a derivative of the benzimidazole heterocyclic system, is a compound of significant interest due to its versatile chemical nature and biological relevance.

General Information

| Property | Value | Reference |

| IUPAC Name | 1-benzyl-2-phenyl-1H-benzimidazole | [1] |

| Synonyms | 1-Benzyl-2-phenylbenzimidazole, BPB | [1] |

| CAS Number | 739-88-8 | [1] |

| Molecular Formula | C₂₀H₁₆N₂ | [1][2] |

| Molecular Weight | 284.36 g/mol | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 150-160 °C | |

| Boiling Point | 490.8 ± 38.0 °C (Predicted) | |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |

| Appearance | Orange crystalline solid | [2] |

Structural Elucidation

The structural framework of 1-Benzyl-2-phenyl-1H-benzoimidazole has been well-characterized using various analytical techniques, providing insights into its three-dimensional conformation and electronic properties.

Spectroscopic Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 1-Benzyl-2-phenyl-1H-benzoimidazole is characterized by signals in the aromatic region corresponding to the protons of the benzyl, phenyl, and benzimidazole ring systems, as well as a characteristic singlet for the benzylic methylene protons.[3]

¹³C NMR (100 MHz, CDCl₃): The carbon-13 NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule, including the quaternary carbons of the fused ring system.[3]

Specific chemical shift values can be found in the supporting information of referenced literature and are crucial for structural confirmation.

The IR spectrum of 1-Benzyl-2-phenyl-1H-benzoimidazole displays characteristic absorption bands corresponding to the various functional groups and structural features present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch (CH₂) |

| ~1600, 1480, 1450 | C=C and C=N stretching vibrations (aromatic rings and imidazole) |

| ~740 | C-H out-of-plane bending (aromatic) |

Note: These are general expected regions. Specific peak values should be obtained from experimental data.

Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.

| m/z | Interpretation |

| 284 | [M]⁺ (Molecular ion) |

| 193 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Fragmentation patterns can vary depending on the ionization technique used.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise information on the solid-state structure of 1-Benzyl-2-phenyl-1H-benzoimidazole.[2]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| a (Å) | 6.338(3) | [2] |

| b (Å) | 8.085(3) | [2] |

| c (Å) | 30.190(12) | [2] |

| Volume (ų) | 1547.0(10) | [2] |

| Z | 4 | [2] |

| Dihedral Angle (Benzimidazole & Phenyl Ring) | 29.04(1)° | [2] |

| Dihedral Angle (Benzimidazole & Benzyl Group) | 88.9(1)° | [2] |

The benzimidazole and the attached phenyl ring are nearly coplanar, while the benzyl group is oriented almost perpendicularly to the plane of the benzimidazole moiety.[2]

Experimental Protocols

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole

A common method for the synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole involves the condensation of o-phenylenediamine and benzaldehyde.[2]

Materials:

-

o-phenylenediamine

-

Benzaldehyde

-

L-proline (catalyst)

-

Ethanol

Procedure:

-

In a 50 ml flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), L-proline (1 mmol), and 10 ml of ethanol.[2]

-

Stir the mixture at 373 K (100 °C) for 4 hours.[2]

-

After the reaction is complete, allow the mixture to cool.[2]

-

Recrystallize the resulting solid from ethanol to obtain the purified 1-Benzyl-2-phenyl-1H-benzoimidazole as an orange crystalline solid.[2]

Characterization Methods

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.[3]

X-ray Crystallography:

-

Single-crystal X-ray diffraction data is collected on a Bruker SMART CCD diffractometer using Mo Kα radiation.[2] The structure is solved and refined using appropriate software packages.[2]

Biological Activity and Signaling Pathways

1-Benzyl-2-phenyl-1H-benzoimidazole has demonstrated significant anticancer activity, primarily through the induction of apoptosis.

Induction of Apoptosis in Human Chondrosarcoma Cells

Studies have shown that 1-Benzyl-2-phenyl-1H-benzoimidazole (referred to as BPB in some literature) induces apoptosis in human chondrosarcoma cell lines. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.

References

The Multifaceted Biological Activities of 1-Benzyl-2-phenyl-1H-benzoimidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-2-phenyl-1H-benzoimidazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.

Anticancer Activity: A Promising Frontier

Derivatives of 1-benzyl-2-phenyl-1H-benzoimidazole have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for tumor growth and proliferation.[1]

Quantitative Anticancer Data

The antiproliferative activity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented in the table below.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-benzyl-2-phenyl-1H-benzoimidazole derivatives | |||

| Unspecified Derivative C | A549 (Lung) | 12.1 | [1] |

| Unspecified Derivative B | HCT-116 (Colon) | 8.5 | [1] |

| Unspecified Derivative A | MCF-7 (Breast) | 15.2 | [1] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [2] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [2] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [2] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [2] |

| Compound 3a | A549 (Lung) | 5.988 | [2] |

| Fluoro aryl benzimidazole derivative 1 | HOS (Osteosarcoma) | 1.8 | [3] |

| Fluoro aryl benzimidazole derivative 1 | G361 (Melanoma) | 2.0 | [3] |

| Fluoro aryl benzimidazole derivative 1 | MCF-7 (Breast) | 2.8 | [3] |

| Fluoro aryl benzimidazole derivative 1 | K-562 (Leukemia) | 7.8 | [3] |

| Benzimidazole-triazole hybrid 32 | HCT-116 (Colon) | 3.87 - 8.34 | [3] |

| Benzimidazole-triazole hybrid 32 | HepG2 (Liver) | 3.87 - 8.34 | [3] |

| Benzimidazole-triazole hybrid 32 | MCF-7 (Breast) | 3.87 - 8.34 | [3] |

| Benzimidazole-triazole hybrid 32 | HeLa (Cervical) | 3.87 - 8.34 | [3] |

| 2-phenyl benzimidazole hybrid 46 | A549 (Lung) | 4.47 | [3] |

| 2-phenyl benzimidazole hybrid 46 | MDA-MB-231 (Breast) | 4.68 | [3] |

| 2-phenyl benzimidazole hybrid 46 | PC-3 (Prostate) | 5.50 | [3] |

Mechanism of Action: Targeting Key Signaling Pathways

A plausible mechanism for the anticancer activity of 1-benzyl-2-phenyl-1H-benzoimidazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a central role in cell proliferation, survival, and apoptosis.[4] Inhibition of EGFR can disrupt downstream cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to the induction of apoptosis.[4][5]

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of the 1-benzyl-2-phenyl-1H-benzoimidazole scaffold have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of various 1-benzyl-2-phenyl-1H-benzoimidazole derivatives against selected microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | |||

| Compound 2g | Streptococcus faecalis | 8 | [6] |

| Compound 2g | Staphylococcus aureus | 4 | [6] |

| Compound 2g | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [6] |

| Compounds 1b, 1c, 2e, 2g | Candida albicans | 64 | [6] |

| Compounds 1b, 1c, 2e, 2g | Aspergillus niger | 64 | [6] |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | |||

| Compounds 1d, 2d, 3s, 4b, 4k | Escherichia coli | 2 - 16 | [7] |

| Compounds 1d, 2d, 3s, 4b, 4k | Streptococcus faecalis | 2 - 16 | [7] |

| Compounds 1d, 2d, 3s, 4b, 4k | Methicillin-susceptible Staphylococcus aureus (MSSA) | 2 - 16 | [7] |

| Compounds 1d, 2d, 3s, 4b, 4k | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 | [7] |

| Compound 4k | Candida albicans | 8 - 16 | [7] |

| Compound 4k | Aspergillus niger | 8 - 16 | [7] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | |||

| Compounds 3ao, 3aq | Staphylococci (including MRSA) | < 1 | [8] |

| Compounds 3aa, 3ad | Staphylococcus aureus | 3.9 - 7.8 | [8] |

| Compound 3ag | Mycobacterium smegmatis | 3.9 | [8] |

| Compound 3ag | Candida albicans | 3.9 | [8] |

| Compound 3aq | Candida albicans | 3.9 | [8] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of 1-benzyl-2-phenyl-1H-benzoimidazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent.

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole Derivatives

A common method for the synthesis of these derivatives involves the condensation of o-phenylenediamines with benzaldehyde. This reaction can be carried out under various conditions, often with the use of a catalyst and in a suitable solvent. The general synthetic scheme is depicted below.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the 1-benzyl-2-phenyl-1H-benzoimidazole derivatives and incubated for a specified period (e.g., 48-72 hours).[10]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]

Kirby-Bauer Disk Diffusion Method for Antibacterial Activity

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.[11][12]

-

Inoculation: A standardized suspension of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[13]

-

Disk Application: Filter paper disks impregnated with a known concentration of the 1-benzyl-2-phenyl-1H-benzoimidazole derivative are placed on the agar surface.[11]

-

Incubation: The plates are incubated under appropriate conditions for the test organism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[14]

-

Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the compound.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[15][16]

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test animals are administered with the 1-benzyl-2-phenyl-1H-benzoimidazole derivative, while a control group receives a vehicle.

-

Induction of Edema: After a specific time, a solution of carrageenan is injected into the subplantar region of the hind paw of each animal to induce inflammation and edema.[15][16]

-

Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[17]

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Conclusion

The 1-benzyl-2-phenyl-1H-benzoimidazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. Further research focusing on structure-activity relationship (SAR) studies and optimization of the lead compounds is warranted to unlock the full therapeutic potential of this remarkable class of molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. benchchem.com [benchchem.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. biolabtests.com [biolabtests.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]

- 15. inotiv.com [inotiv.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines detailed experimental protocols for various spectroscopic techniques, presents quantitative data in a clear, tabular format, and visualizes the analytical workflow.

Introduction

1-Benzyl-2-phenyl-1H-benzoimidazole (C₂₀H₁₆N₂) is a derivative of benzimidazole, a bicyclic compound consisting of the fusion of benzene and imidazole. Benzimidazole derivatives are known for their diverse pharmacological activities. Accurate spectroscopic characterization is crucial for confirming the structure, purity, and properties of this compound, which is essential for its application in research and drug development. This guide covers the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: Bruker Avance 400 NMR Spectrometer (or equivalent).[1]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Benzyl-2-phenyl-1H-benzoimidazole and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2]

-

¹H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum at a frequency of 100 MHz.

-

Use the solvent peak as a reference (e.g., CDCl₃ at δ = 77.16 ppm).

-

Record the spectrum at room temperature.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Shimadzu FTIR Affinity-1 Fourier Transform Infrared spectrophotometer (or equivalent).[4]

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: UV-Visible Spectrophotometer.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of 1-Benzyl-2-phenyl-1H-benzoimidazole in a suitable UV-grade solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use the pure solvent as a blank.

-

Scan the sample solution over a wavelength range of 200-400 nm to identify the absorption maxima (λ_max).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Varian Mat 311 spectrometer (or equivalent) with an electron ionization (EI) source.[6]

Protocol:

-

Sample Introduction: Introduce a small amount of the sample directly into the ion source.

-

Data Acquisition:

Data Presentation

The following tables summarize the quantitative spectroscopic data for 1-Benzyl-2-phenyl-1H-benzoimidazole.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: UV-Vis Spectral Data

| λ_max (nm) | Solvent |

| Data not available in search results |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 284 | Data not available | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available |

Note: Specific quantitative spectral data for 1-Benzyl-2-phenyl-1H-benzoimidazole was not available in the provided search results. The tables are structured for the inclusion of such data when obtained.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole.

Caption: Synthetic workflow for 1-Benzyl-2-phenyl-1H-benzoimidazole.

Caption: Workflow for the spectroscopic analysis of the target compound.

References

mechanism of action of 1-Benzyl-2-phenyl-1H-benzoimidazole

An In-depth Technical Guide on the Mechanism of Action of 1-Benzyl-2-phenyl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-phenyl-1H-benzoimidazole is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. As a privileged scaffold, its derivatives have been extensively explored for their therapeutic potential. This technical guide provides a comprehensive overview of the core mechanism of action of 1-benzyl-2-phenyl-1H-benzoimidazole and its analogues, focusing on their anticancer and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows to facilitate further research and drug development endeavors.

Core Mechanisms of Action

The biological activity of 1-benzyl-2-phenyl-1H-benzoimidazole and its derivatives is multifaceted, stemming from its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] The primary mechanisms of action investigated to date are centered on its anticancer and antimicrobial effects.

Anticancer Activity

The anticancer properties of this class of compounds are attributed to several interconnected mechanisms, including the induction of programmed cell death (apoptosis), inhibition of key enzymes involved in cell proliferation and DNA maintenance, and disruption of the cellular cytoskeleton.

A significant mechanism of action for 1-benzyl-2-phenyl-1H-benzoimidazole is the induction of apoptosis in cancer cells, proceeding through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] In human chondrosarcoma cells, the compound has been shown to upregulate pro-apoptotic proteins such as Bax, Bad, and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3][4] This imbalance leads to mitochondrial dysfunction and the release of pro-apoptotic factors. Furthermore, the compound triggers the extrinsic pathway by activating Fas, FADD, and caspase-8.[2][4]

Several enzymes crucial for cancer cell survival and proliferation have been identified as targets of 1-benzyl-2-phenyl-1H-benzoimidazole and its derivatives:

-

Galectin-1 (Gal-1): Derivatives of this compound act as inhibitors of Galectin-1, a protein overexpressed in various cancers that plays a role in tumor progression and immune evasion.[5]

-

Topoisomerases: The benzimidazole core can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[5][6]

-

Epidermal Growth Factor Receptor (EGFR): Certain benzimidazole/1,2,3-triazole hybrids have demonstrated potent inhibition of EGFR, a key driver in many cancers.[5]

-

Dihydrofolate Reductase (DHFR): N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been explored as DHFR inhibitors, disrupting DNA synthesis and leading to cell death.[5]

The benzimidazole nucleus can bind to tubulin, a key component of microtubules, thereby inhibiting its polymerization.[5] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Antimicrobial Activity

Derivatives of 1-benzyl-2-phenyl-1H-benzoimidazole have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] The lipophilic nature of these compounds, enhanced by certain substituents, facilitates their penetration of microbial membranes.[6] Some derivatives have shown notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Quantitative Data Presentation

The following tables summarize the reported quantitative data for the biological activities of 1-benzyl-2-phenyl-1H-benzoimidazole and its derivatives.

Table 1: Anticancer Activity of 1-Benzyl-2-phenyl-1H-benzoimidazole Derivatives (IC50 Values in µM)

| Compound Derivative | Cancer Cell Line | Target/Assay | IC50 (µM) |

| Benzimidazole/1,2,3-triazole hybrid 6i | MCF-7 (Breast) | EGFR Inhibition | 0.078 |

| Benzimidazole/1,2,3-triazole hybrid 10e | MCF-7 (Breast) | EGFR Inhibition | 0.073 |

| 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazole-5-yl)acetamide | Liver Cancer Cells | Multi-target RTK Inhibition | 2 |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | Jurkat | Apoptosis Induction | 1.88 ± 0.51 |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | K562 | Apoptosis Induction | 1.89 ± 0.55 |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MOLT-4 | Apoptosis Induction | 2.05 ± 0.72 |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HeLa | Apoptosis Induction | 2.11 ± 0.62 |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | HCT116 | Apoptosis Induction | 3.04 ± 0.8 |

| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) | MIA PaCa-2 | Apoptosis Induction | 3.82 ± 0.25 |

Data extracted from multiple sources.[5]

Table 2: Antimicrobial Activity of 1-Benzyl-2-phenyl-1H-benzoimidazole Derivatives (MIC Values in µg/mL)

| Compound Derivative | Bacterial/Fungal Strain | MIC (µg/mL) |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole 2g | Staphylococcus aureus | 4 |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole 2g | Methicillin-resistant S. aureus (MRSA) | 4 |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole 2g | Streptococcus faecalis | 8 |

| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | S. aureus | 3.12 |

| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | E. coli | 3.12 |

| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | E. faecalis | 3.12 |

| 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | C. albicans | 3.12 |

Data extracted from multiple sources.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 1-benzyl-2-phenyl-1H-benzoimidazole's mechanism of action.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 1-benzyl-2-phenyl-1H-benzoimidazole (typically ranging from 0.1 to 100 µM) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Protocol:

-

Compound Preparation: Prepare a stock solution of 1-benzyl-2-phenyl-1H-benzoimidazole in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

-

Compound Addition: Add 1-benzyl-2-phenyl-1H-benzoimidazole at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Polymerization Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of 1-benzyl-2-phenyl-1H-benzoimidazole.

Caption: Apoptotic signaling pathways induced by 1-Benzyl-2-phenyl-1H-benzoimidazole.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Inhibition of the EGFR signaling pathway by 1-Benzyl-2-phenyl-1H-benzoimidazole derivatives.

Conclusion

1-Benzyl-2-phenyl-1H-benzoimidazole and its derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their multifaceted mechanism of action, targeting several key cellular pathways and enzymes, offers multiple avenues for therapeutic intervention. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Further research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. atcc.org [atcc.org]

- 2. benchchem.com [benchchem.com]

- 3. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of 1-Benzyl-2-phenyl-1H-benzoimidazole: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic effects. Among the myriad of benzimidazole derivatives, 1-Benzyl-2-phenyl-1H-benzoimidazole has emerged as a compound of significant interest, demonstrating promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive review of the current state of knowledge regarding the therapeutic potential of 1-Benzyl-2-phenyl-1H-benzoimidazole, with a focus on its synthesis, mechanisms of action, and quantitative biological data.

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole

The synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole can be achieved through several methods, with the most common being the condensation of o-phenylenediamine with benzaldehyde. A widely used protocol involves the reaction of o-phenylenediamine with two equivalents of benzaldehyde in the presence of an acid catalyst or under thermal conditions. One specific method involves mixing o-phenylenediamine, benzaldehyde, and L-proline in ethanol and stirring the mixture at 373 K for 4 hours.[1] Another efficient approach utilizes phosphoric acid as a homogeneous catalyst in methanol, yielding the product in a short reaction time.[2]

A general synthetic workflow is depicted below:

Anticancer Potential

1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) has demonstrated significant anticancer activity, primarily through the induction of apoptosis in cancer cells.[3]

Mechanism of Action: Induction of Apoptosis

Studies in human chondrosarcoma cell lines (JJ012 and SW1353) have shown that BPB induces apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This dual-pronged attack on cancer cell survival makes it a promising candidate for further development.

Intrinsic Pathway: BPB treatment leads to the upregulation of pro-apoptotic proteins such as Bax, Bad, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2, Bid, and Bcl-XL.[3][4] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, as well as AIF and Endo G, into the cytosol, ultimately activating the caspase cascade.[3][4]

Extrinsic Pathway: BPB also activates the extrinsic pathway by triggering the Fas death receptor and its associated death domain (FADD).[3][4] This activation leads to the cleavage and activation of caspase-8, which in turn activates downstream effector caspases, such as caspase-3, culminating in apoptosis.[3][4]

Quantitative Anticancer Data

While specific IC50 values for the parent compound 1-Benzyl-2-phenyl-1H-benzoimidazole against a broad panel of cancer cell lines are not extensively reported in a single source, studies on its derivatives showcase the potent cytotoxicity of this chemical class.

| Compound ID | Modifications | Cell Line | IC50 (µM) |

| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2[5] |

| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5[5] |

| Derivative C | 2-phenyl | A549 (Lung) | 12.1[5] |

Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Derivatives [5]

Antimicrobial Activity

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. While extensive data on the parent 1-Benzyl-2-phenyl-1H-benzoimidazole is limited, numerous studies have demonstrated the potent antibacterial and antifungal activities of its derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

| Compound ID | Target Organism | MIC (µg/mL) |

| Derivative 2g | Streptococcus faecalis | 8[6] |

| Staphylococcus aureus | 4[6] | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4[6] | |

| Derivatives 1b, 1c, 2e, 2g | Candida albicans | 64[6] |

| Aspergillus niger | 64[6] |

Table 2: Antimicrobial Activity of N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives [6]

Anti-inflammatory Potential

1-Benzyl-2-phenyl-1H-benzoimidazole has demonstrated notable in vivo anti-inflammatory activity.

Mechanism of Action

The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

In Vivo Anti-inflammatory Data

In a carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, 1-Benzyl-2-phenyl-1H-benzoimidazole exhibited significant anti-inflammatory effects.

| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |

| 1-Benzyl-2-phenyl-1H-benzoimidazole | 100 | 86.69[7] |

Table 3: In Vivo Anti-inflammatory Activity [7]

Anticonvulsant Activity

Preclinical Screening Models

The two most common models for preliminary anticonvulsant screening are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that may be effective against absence seizures.

Experimental Protocols

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole

A representative experimental procedure for the synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole is as follows:

-

In a 50 mL flask, combine o-phenylenediamine (5 mmol), benzaldehyde (10 mmol), L-proline (1 mmol), and 10 mL of ethanol.[1]

-

Stir the mixture at 373 K for 4 hours.[1]

-

After the reaction is complete, allow the mixture to cool.[1]

-

Recrystallize the resulting solid from ethanol to afford the purified 1-Benzyl-2-phenyl-1H-benzoimidazole.[1]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-Benzyl-2-phenyl-1H-benzoimidazole) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the antimicrobial agent in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

-

Visual Assessment: The MIC is determined as the lowest concentration of the agent in which there is no visible growth (turbidity).

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to assess acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound (e.g., 1-Benzyl-2-phenyl-1H-benzoimidazole) or vehicle control to the animals.

-

Induction of Edema: After a predetermined time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

Maximal Electroshock (MES) Seizure Test

This is a preclinical model for screening anticonvulsant drugs.

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the test compound or vehicle control to the animals.

-

Application of Electrical Stimulus: After a specific time, deliver a maximal electrical stimulus through corneal or ear-clip electrodes.

-

Observation of Seizure: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Determination of Protection: The compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Conclusion

1-Benzyl-2-phenyl-1H-benzoimidazole and its derivatives represent a versatile and promising class of compounds with a wide range of therapeutic potential. The demonstrated anticancer activity, mediated through the induction of both intrinsic and extrinsic apoptotic pathways, highlights its potential as a lead structure for the development of novel chemotherapeutic agents. Furthermore, the significant anti-inflammatory and the promising antimicrobial and anticonvulsant activities of this scaffold warrant further investigation. The synthetic accessibility of 1-Benzyl-2-phenyl-1H-benzoimidazole allows for the generation of diverse libraries of derivatives for structure-activity relationship studies, which will be crucial for optimizing the potency and selectivity of these compounds for various therapeutic targets. Future research should focus on obtaining more comprehensive quantitative data for the parent compound and its analogs, elucidating the detailed molecular mechanisms underlying their diverse biological activities, and evaluating their in vivo efficacy and safety profiles in more advanced preclinical models.

References

- 1. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]

- 3. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Anticonvulsant evaluation of some newer benzimidazole derivatives: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of the anticonvulsant potency of various benzylamide derivatives in the mouse maximal electroshock-induced seizure threshold model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-Benzyl-2-phenyl-1H-benzoimidazole, a molecule of interest in medicinal chemistry due to the broad therapeutic applications of substituted benzimidazole derivatives. This document outlines the crystallographic data, experimental protocols for synthesis and structure determination, and a logical workflow of the analysis.

Crystallographic Data Summary

The crystal structure of 1-Benzyl-2-phenyl-1H-benzoimidazole (C₂₀H₁₆N₂) has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection details are summarized in the tables below for clear comparison and reference.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂₀H₁₆N₂ |

| Formula Weight | 284.35 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.338 (3) |

| b (Å) | 8.085 (3) |

| c (Å) | 30.190 (12) |

| V (ų) | 1547.0 (10) |

| Z | 4 |

| Temperature (K) | 298 (2) |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| µ (mm⁻¹) | 0.07 |

| Crystal Size (mm) | 0.63 × 0.55 × 0.47 |

| F(000) | 600 |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Bruker SMART CCD |

| Reflections Collected | 6729 |

| Independent Reflections | 1631 |

| Reflections with I > 2σ(I) | 1221 |

| R_int | 0.073 |

| Refinement Method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] | 0.045 |

| wR(F²) | 0.115 |

| Goodness-of-fit (S) | 1.14 |

| Data / Restraints / Parameters | 1631 / 0 / 199 |

| Δρ_max (e Å⁻³) | 0.14 |

| Δρ_min (e Å⁻³) | -0.16 |

Molecular Geometry

In the crystal structure, the imidazole ring is nearly coplanar with the adjacent benzene ring (C2/C3/C4/C5/C6/C7), with C1—N1—C3—C2 and C1—N2—C2—C3 torsion angles of 0.0 (3)° and -0.8 (3)°, respectively.[1] The dihedral angle between the imidazole ring and this benzene ring is 2.84 (1)°.[1] In contrast, the dihedral angle between the imidazole ring and the phenyl group at the 2-position (C15/C16/C17/C18/C19/C20) is 29.54 (1)°.[1] The benzimidazole group is approximately perpendicular to the plane of the benzyl group, with a dihedral angle of 88.9 (1)°.[1] The crystal packing does not exhibit any unusually short intermolecular contacts.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystal structure determination of 1-Benzyl-2-phenyl-1H-benzoimidazole.

Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole[1]

-

Reactants:

-

o-Phenylenediamine (5 mmol)

-

Benzaldehyde (10 mmol)

-

L-proline (1 mmol)

-

Ethanol (10 ml)

-

-

Procedure:

-

The reactants were combined in a 50 ml flask.

-

The mixture was stirred for 4 hours at 373 K.

-

The resulting mixture was then recrystallized from ethanol.

-

-

Product:

-

The final product was obtained as an orange crystalline solid.

-

Elemental Analysis: Calculated: C 84.48%, H 5.67%, N 9.85%; Found: C 84.38%, H 5.54%, N 9.77%.[1]

-

Single-Crystal X-ray Diffraction Analysis[1]

-

Data Collection:

-

A suitable single crystal was mounted on a Bruker SMART CCD diffractometer.

-

Data were collected at 298(2) K using Mo Kα radiation.

-

-

Data Reduction and Absorption Correction:

-

Cell refinement and data reduction were performed using the SAINT program.

-

A multi-scan absorption correction was applied using SADABS.

-

-

Structure Solution and Refinement:

-

The structure was solved using direct methods with the SHELXS97 program.

-

The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.

-

Hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.

-

Logical Workflow and Visualizations

The following diagrams illustrate the workflow for the synthesis and structural analysis of 1-Benzyl-2-phenyl-1H-benzoimidazole.

References

Exploring the Structure-Activity Relationship of 1-Benzyl-2-phenyl-1H-benzoimidazole Analogs: A Technical Guide

Abstract: The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines enables its derivatives to interact effectively with a wide range of biological targets, including enzymes and receptors critical to cellular pathways.[2] This guide focuses on the 1-benzyl-2-phenyl-1H-benzoimidazole framework, a key subset of benzimidazole derivatives exhibiting significant therapeutic potential, particularly in oncology and infectious diseases. We will provide an in-depth analysis of the structure-activity relationships (SAR) that govern their biological effects, present summarized quantitative data, detail relevant experimental protocols, and visualize key workflows for researchers in drug discovery and development.

Synthetic Overview

The synthesis of 1-benzyl-2-phenyl-1H-benzoimidazole analogs typically follows a convergent, multi-step approach. The foundational 2-phenyl-1H-benzimidazole core is commonly prepared via the condensation of an o-phenylenediamine with a substituted benzaldehyde.[3][4] This reaction can be catalyzed by various reagents, including ammonium chloride or L-proline, often under reflux conditions.[3][4]

Following the formation of the 2-phenyl-1H-benzimidazole intermediate, the N-1 position of the imidazole ring is alkylated using a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[2] This N-alkylation step is crucial as substitutions on the benzyl group are a primary driver of biological activity.[5]

Structure-Activity Relationship (SAR) Analysis

The biological properties of the 1-benzyl-2-phenyl-1H-benzoimidazole scaffold are strongly influenced by the nature and position of substituents on the N-1 benzyl ring and the C-2 phenyl ring.[6]

Anticancer Activity

Derivatives of this class have demonstrated potent antiproliferative activity against various cancer cell lines, functioning through mechanisms that include apoptosis induction, cell cycle arrest, and inhibition of key enzymes like topoisomerase and kinases such as EGFR.[2][7]

Key SAR insights include:

-

N-1 Position: The length of alkyl chains attached to the N-1 position can have a significant impact. For instance, in one series, a linear increase in anticancer effects against the MDA-MB-231 cell line was observed as the alkyl chain length increased from one to five carbons.[6]

-

C-2 Phenyl Ring: Substituents on the C-2 phenyl ring are critical for activity. A para-methoxy group on the phenyl ring has been shown to be effective in certain analogs.[6]

-

Lipophilicity: The overall lipophilicity of the molecule can be a contributing factor to its cytotoxic effect, potentially by enhancing cell membrane permeability.[7]

Table 1: Anticancer Activity of Selected 1,2-Disubstituted Benzimidazole Analogs

| Compound | Substitution | Cell Line | IC50 (µM) | Reference |

| Analog 1 | N-Alkylated-2-phenyl | MDA-MB-231 | 16.38 | [7] |

| Analog 2 | N-Heptyl-2-(p-methoxy)phenyl | MDA-MB-231 | 10.12 | [6] |

| Analog 3 | Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [7] |

| Analog 4 | Benzimidazole-triazole hybrid | HepG2 | 8.34 | [7] |

| Analog 5 | Benzimidazole-triazole hybrid | MCF-7 | 4.17 | [7] |

| Reference Drug | Camptothecin | MDA-MB-231 | 0.41 | [7] |

| Reference Drug | Doxorubicin | Various | 4.17 - 5.57 | [7] |

Antimicrobial Activity

The benzimidazole scaffold is a versatile core for developing novel antimicrobial agents to combat drug-resistant pathogens.[1] SAR studies have revealed key structural features that enhance antibacterial and antifungal efficacy.

Key SAR insights include:

-

General Structure: Modifications at the N-1 and C-2 positions are primary drivers of antimicrobial potency.[6]

-

Target Specificity: Certain derivatives show high potency against specific bacterial strains, such as tolC-mutant Escherichia coli, indicating a potential to overcome efflux-pump-mediated resistance.[8]

-

Substituent Effects: The introduction of specific functional groups can dramatically enhance activity. For example, one study synthesized 49 novel analogs, with several compounds exhibiting potent activity against a tolC-mutant E. coli strain, outperforming the reference antibiotic linezolid.[8] Compound 25d from this series was the most potent, with an MIC of 0.125 µg/mL.

Table 2: Antibacterial Activity of Selected 1,2-Disubstituted Benzimidazole Analogs

| Compound Series | Target Organism | MIC Range (µg/mL) | Reference |

| 25a-s, 26b | E. coli (tolC-mutant) | 0.125 - 4 | |

| 2g | Streptococcus faecalis | 8 | [6] |

| 2g | Staphylococcus aureus | 4 | [6] |

| 2g | MRSA | 4 | [6] |

| 7 | Bacillus subtilis | Good Activity | |

| Reference Drug | Gentamicin | 0.25 | [8] |

| Reference Drug | Linezolid | 8 | [8] |

| Specific MIC value not provided in the snippet. |

Experimental Protocols

General Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole (Illustrative Protocol)

This protocol is a generalized representation based on common synthetic methods.[3][4]

-

Step 1: Synthesis of 2-phenyl-1H-benzimidazole.

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and an appropriately substituted benzaldehyde (2 mmol) in ethanol (10 mL).

-

Add a catalytic amount of L-proline (0.2 mmol).

-

Stir the mixture at an elevated temperature (e.g., 373 K) for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid is filtered and recrystallized from ethanol to yield the pure 2-phenyl-1H-benzimidazole intermediate.

-

-

Step 2: N-Benzylation.

-

To a solution of the 2-phenyl-1H-benzimidazole intermediate (1 mmol) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 mmol) as a base.

-

Add the desired substituted benzyl bromide (1.1 mmol) to the mixture.

-

Stir the reaction at 70°C for 4-8 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by column chromatography or recrystallization to obtain the final 1-benzyl-2-phenyl-1H-benzoimidazole analog.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth).

-

Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Research Workflow

The development and evaluation of novel benzimidazole analogs follow a structured workflow from initial synthesis to final SAR analysis.

Caption: Workflow for the design, synthesis, and evaluation of 1-Benzyl-2-phenyl-1H-benzoimidazole analogs.

References

- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]

- 3. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Initial Screening of 1-Benzyl-2-phenyl-1H-benzoimidazole for Anticancer Activity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of 1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) for its potential as an anticancer agent. The document details the cytotoxic and apoptotic effects of BPB on various cancer cell lines, outlines the experimental protocols for key assays, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Anticancer Activity

The antiproliferative activity of 1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) | JJ012 | Chondrosarcoma | Not explicitly stated, but induced apoptosis | [1][2] |

| 1-Benzyl-2-phenyl-1H-benzoimidazole (BPB) | SW1353 | Chondrosarcoma | Not explicitly stated, but induced apoptosis | [1][2] |

| Derivative with 2-phenyl modification | A549 | Lung | 12.1 | [3] |

| Derivative with 2-methyl modification | MCF-7 | Breast | 15.2 | [3] |

| Derivative with 5-nitro modification | HCT-116 | Colon | 8.5 | [3] |

Note: While specific IC50 values for BPB against JJ012 and SW1353 are not provided in the search results, its apoptotic effects on these cell lines have been confirmed.[1][2] Further studies are needed to establish precise IC50 values. The table also includes data for structurally related benzimidazole derivatives to provide a broader context of their anticancer potential.[3]

Proposed Mechanism of Action: Induction of Apoptosis

Initial studies indicate that 1-Benzyl-2-phenyl-1H-benzoimidazole exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. This process is mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

A study on human chondrosarcoma cells revealed that BPB treatment leads to:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bax, Bad, and Bak.[1][2]

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2, Bid, and Bcl-XL.[1][2]

-

Mitochondrial Dysfunction: The imbalance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential.[1][2]

-

Activation of the Extrinsic Pathway: BPB was found to activate Fas, FADD (Fas-Associated Death Domain), and caspase-8, key components of the death receptor pathway.[1][2]

These events culminate in the activation of effector caspases, leading to the execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial screening of 1-Benzyl-2-phenyl-1H-benzoimidazole.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 1-Benzyl-2-phenyl-1H-benzoimidazole and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentration of 1-Benzyl-2-phenyl-1H-benzoimidazole for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with 1-Benzyl-2-phenyl-1H-benzoimidazole and harvest as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow for Anticancer Screening

Caption: Workflow for anticancer screening of BPB.

Proposed Signaling Pathway for BPB-Induced Apoptosis

Caption: BPB-induced apoptosis signaling pathways.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-2-phenyl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole family, a class of molecules of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Substituted benzimidazoles are key pharmacophores in a variety of therapeutic agents, exhibiting antimicrobial, antiviral, anticancer, and antihypertensive properties, among others.[2] The synthesis of 1,2-disubstituted benzimidazoles, such as 1-benzyl-2-phenyl-1H-benzoimidazole, is a cornerstone for the development of new pharmaceutical candidates. This document provides a detailed protocol for the synthesis of this compound via the condensation of o-phenylenediamine and benzaldehyde, a common and efficient method.[3][4]

Data Presentation

The synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole can be achieved through various catalytic systems and reaction conditions, each offering different advantages in terms of yield, reaction time, and environmental impact. The following table summarizes quantitative data from several reported methods.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| L-proline (1 mmol) | Ethanol | 100 | 4 h | - | [3] |

| Phosphoric acid | Methanol | Room Temp. | 13-30 min | 61-89 | [4] |

| Erbium(III) trifluoromethanesulfonate | Water | Microwave/Conventional | 15 min | 72 | [5] |

| Montmorillonite K10 | - | Microwave | - | High | [5] |

| None (Aerobic) | Water | 75 | 12 h | - | [6] |

| Cu(OAc)₂ | DMSO | 150 | 10 h | 69-81 | [7] |

Experimental Protocol

This section details a green and efficient protocol for the synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole using phosphoric acid as a catalyst.[4]

Materials:

-

o-phenylenediamine

-

Benzaldehyde

-

Phosphoric acid (H₃PO₄)

-

Methanol (CH₃OH)

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1 mmol) and benzaldehyde (2 mmol).

-

Solvent and Catalyst Addition: Add methanol (3 mL) to the flask, followed by the addition of the phosphoric acid catalyst.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction (typically within 13-30 minutes), proceed with an appropriate workup procedure to isolate the crude product. This may involve neutralization of the acid, extraction with an organic solvent, and drying of the organic layer.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the pure 1-Benzyl-2-phenyl-1H-benzoimidazole.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]

Visualization

The following diagrams illustrate the key aspects of the synthesis protocol.

Caption: Workflow for the synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole.

Caption: Reaction pathway for the formation of the target compound.

References